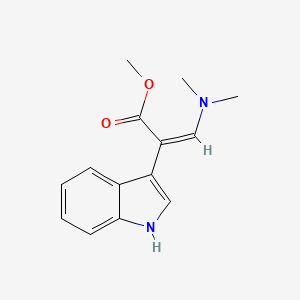
methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate
Übersicht
Beschreibung
1H-indazoles are a class of organic compounds that have been studied for their potential applications in various fields . They are typically synthesized through a Rhodium (III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols .
Synthesis Analysis
The synthesis of 1H-indazoles involves a Rhodium (III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols . This process is realized through a hydrazine-directed C–H functionalization pathway .Molecular Structure Analysis
The molecular structure of 1H-indazoles is complex and involves a [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles include a Rhodium (III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols . This reaction is facilitated by a hydrazine-directed C–H functionalization pathway .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation into Polyfunctional Heterocyclic Systems
Methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate and its analogs are versatile synthons for the preparation of polysubstituted heterocyclic systems. Research by Pizzioli et al. (1998) demonstrates their use in synthesizing pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Preparation of N3-Protected 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-ones
Selič, Grdadolnik, and Stanovnik (1997) utilized methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which are important for creating heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997).
Facilitating the Synthesis of Meridianin Analogues
Časar et al. (2005) showed that treating methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate with various (thio)ureas in the presence of an acid led to high yields of meridianine analogues, a new family of compounds (Časar, Bevk, Svete, & Stanovnik, 2005).
Synthesis of 3-Heteroarylindoles
Jakše, Svete, Stanovnik, and Golobič (2004) used methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate to synthesize condensed indolylpyrimidones and indolylpyranones, indicating its role in creating diverse indole-based compounds (Jakše, Svete, Stanovnik, & Golobič, 2004).
Parallel Solution-Phase Synthesis of Fused Pyrimidones
Čebašek et al. (2004) developed a method for parallel solution-phase synthesis of fused pyrimidones using methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate, showcasing its utility in streamlined synthetic processes (Čebašek, Wagger, Bevk, Jakše, Svete, & Stanovnik, 2004).
Development of Indole-Based Dynamin GTPase Inhibitors
Gordon et al. (2013) utilized derivatives of methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate in the development of second-generation indole-based inhibitors for dynamin GTPase, a protein important in cellular processes (Gordon, Venn-Brown, Robertson, Young, Chau, Mariana, Whiting, Chircop, Robinson, & McCluskey, 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-16(2)9-12(14(17)18-3)11-8-15-13-7-5-4-6-10(11)13/h4-9,15H,1-3H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPHBTGCNQOMHH-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=CNC2=CC=CC=C21)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C1=CNC2=CC=CC=C21)\C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B3133760.png)


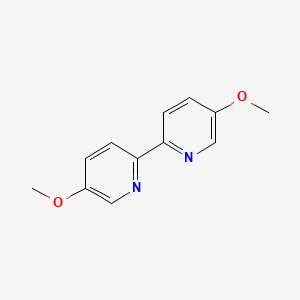

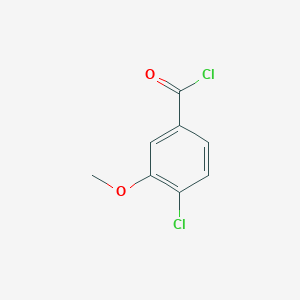


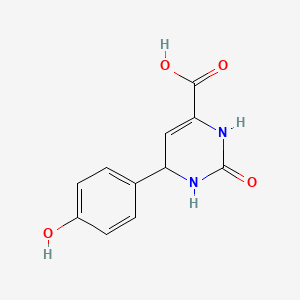

![N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3133837.png)
![2-oxo-2-(2-pyridinyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3133846.png)
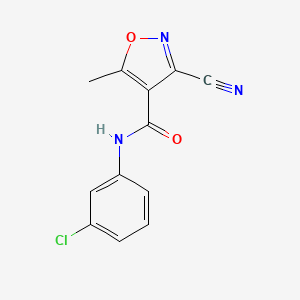
![Methyl 4-{[(3-cyano-5-methyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate](/img/structure/B3133855.png)